ethyl 3-{4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate
Description
Ethyl 3-{4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a complex substitution pattern. Its core structure includes a 2H-chromen-2-one scaffold substituted with methyl groups at positions 4 and 8, a 2-(2-naphthyl)-2-oxoethoxy group at position 7, and an ethyl propanoate side chain at position 2.
Properties
IUPAC Name |
ethyl 3-[4,8-dimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-2-oxochromen-3-yl]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26O6/c1-4-32-26(30)14-12-23-17(2)22-11-13-25(18(3)27(22)34-28(23)31)33-16-24(29)21-10-9-19-7-5-6-8-20(19)15-21/h5-11,13,15H,4,12,14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYRLZZSRUGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC(=O)C3=CC4=CC=CC=C4C=C3)C)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-{4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound that belongs to the class of chromone derivatives. Its intricate structure, characterized by multiple functional groups, suggests a potential for diverse biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chromenone core with various substituents, including methyl and methoxy groups. The presence of carbonyl and ether moieties contributes to its reactivity and potential biological interactions.
Structural Highlights
| Feature | Description |
|---|---|
| Molecular Formula | |
| Core Structure | Chromenone with multiple substituents |
| Functional Groups | Carbonyl, ether, methyl, methoxy |
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.
Case Study: Antioxidant Assay
A study evaluated the antioxidant capacity of chromone derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results demonstrated that certain derivatives showed IC50 values comparable to standard antioxidants like ascorbic acid.
Anticancer Activity
The compound has shown promise in anticancer research. Chromone derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Research Findings: Anticancer Mechanisms
- Cell Line Studies : this compound was tested on several cancer cell lines (e.g., MCF-7 breast cancer cells). The compound exhibited dose-dependent cytotoxicity.
- Mechanistic Insights : Further studies indicated that the compound activates caspase pathways associated with apoptosis and inhibits key signaling pathways involved in tumor growth.
Anti-inflammatory Effects
Inflammation plays a critical role in various chronic diseases. Compounds with chromone structures have been reported to possess anti-inflammatory properties.
Experimental Evidence
In vitro studies demonstrated that this compound reduces the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Applications in Medicinal Chemistry
Given its diverse biological activities, ethyl 3-{4,8-dimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-y}propanoate has potential applications in drug development:
- Antioxidant Supplements : Formulations aimed at reducing oxidative stress.
- Anticancer Therapeutics : Development of targeted therapies for specific cancer types.
- Anti-inflammatory Agents : Potential use in treating chronic inflammatory conditions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique features can be contextualized by comparing it to structurally related coumarin derivatives (Table 1):
*Estimated based on structural similarity to .
Key Observations :
- Substituent Bulk and Lipophilicity : The 2-naphthyl group in the target compound increases steric bulk and lipophilicity compared to analogues with smaller alkoxy groups (e.g., propoxy in ). This may enhance membrane permeability but reduce aqueous solubility.
- Electronic Effects : Electron-withdrawing groups like the 2-oxoethoxy moiety (common in all compounds) stabilize the coumarin core’s conjugated system, influencing UV-Vis absorption and fluorescence properties .
- Synthetic Yields : Compounds with less sterically demanding substituents (e.g., Compound 15 in with a furan-2-ylmethyl group) exhibit higher yields (62%) compared to bulkier derivatives, suggesting synthetic challenges for the naphthyl-containing target compound.
Spectroscopic and Crystallographic Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
